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Compound of Interest

Compound Name: 5-Bromo-3-chloro-2-fluorotoluene

Cat. No.: B3059696

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 5-Bromo-3-chloro-2-fluorotoluene, a
polysubstituted aromatic compound with significant potential in various fields of chemical
research and development. This document covers its nomenclature, physicochemical
properties, synthesis, and reactivity. The information presented herein is intended to serve as a
comprehensive resource for professionals engaged in synthetic organic chemistry, medicinal
chemistry, and materials science.

Introduction

5-Bromo-3-chloro-2-fluorotoluene is a halogenated derivative of toluene. As an aryl halide,
its structural complexity and the presence of multiple reactive sites make it a valuable building
block in the synthesis of more complex molecules.[1] The arrangement of bromo, chloro, and
fluoro substituents on the toluene core offers unique electronic and steric properties,
influencing its reactivity and potential applications in the design of novel pharmaceuticals,
agrochemicals, and specialty materials. This guide aims to consolidate the available technical
data on this compound, providing a foundation for its further investigation and application.

Nomenclature and Structure

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3059696?utm_src=pdf-interest
https://www.benchchem.com/product/b3059696?utm_src=pdf-body
https://www.benchchem.com/product/b3059696?utm_src=pdf-body
https://www.benchchem.com/product/b3059696
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The nomenclature of this compound can be approached in two ways under IUPAC guidelines.
When considering toluene as the parent structure, the methyl group is assigned to the first
position of the benzene ring. The substituents are then numbered accordingly and listed
alphabetically.

Alternatively, a more systematic IUPAC name is derived by treating the compound as a
substituted benzene. In this case, the ring is numbered to give the lowest possible locants to all
substituents, with alphabetical order taking precedence in cases of ambiguity.

e Common IUPAC Name: 5-Bromo-3-chloro-2-fluorotoluene[1][2][3]

o Systematic IUPAC Name: 5-Bromo-1-chloro-2-fluoro-3-methylbenzene[4]
« CAS Number: 1160574-49-1[1][2][4]

e Molecular Formula: C7HsBrCIF[4]

« SMILES: CC1=C(F)C(Cl)=CC(Br)=C1[4]

e InChl Key: QPVLYXFDAOPVFQ-UHFFFAOYSA-NI[1]

Physicochemical Properties

Due to its status as a specialized research chemical, extensive experimental data for 5-Bromo-
3-chloro-2-fluorotoluene is not widely available in public literature.[1] The following table
summarizes key physicochemical properties, including both reported and predicted values, to
provide a comprehensive profile of the compound.
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Property Value Source

Molecular Weight 223.47 g/mol [1114]
Predicted: Solid or Low Melting

Appearance _ [1]
Solid

) >95% (as commercially

Purity ] [4]
available)

XlogP (Predicted) 3.7 [1]

Boiling Point (Predicted) 223.5+35.0°C [5]

Density (Predicted) 1.618 + 0.06 g/cm?3 [5]

Flash Point (Predicted) 89.0+£25.9°C [5]

Spectroscopic Data

Detailed experimental spectroscopic data for 5-Bromo-3-chloro-2-fluorotoluene is not readily
available in peer-reviewed literature. However, based on its structure, the following
characteristic spectral features can be predicted:

e 1H NMR: The spectrum would be expected to show a singlet for the methyl protons and
signals in the aromatic region for the two remaining aromatic protons. The coupling patterns
of the aromatic protons would be influenced by the adjacent halogen substituents.

e 13C NMR: The spectrum would display signals for the methyl carbon and the seven aromatic
carbons. The chemical shifts of the aromatic carbons would be significantly influenced by the
electronegativity and position of the halogen substituents.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the molecular weight, along with a characteristic isotopic pattern due to the presence of
bromine and chlorine.

Synthesis and Reactivity

The synthesis of polysubstituted toluenes like 5-Bromo-3-chloro-2-fluorotoluene typically
involves multi-step synthetic routes. While specific protocols for this exact isomer are not widely
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published, general strategies for the synthesis of similar compounds can be inferred. These
often involve electrophilic aromatic substitution reactions such as halogenation, nitration, and
Friedel-Crafts alkylation on appropriately substituted precursors. The sequence of these
reactions is crucial to achieve the desired regiochemistry, governed by the directing effects of
the existing substituents.

A plausible synthetic approach could involve the strategic introduction of the halogen atoms
onto a toluene or a substituted benzene precursor, followed by functional group

interconversions.

Below is a conceptual workflow for the synthesis of a polysubstituted benzene, which illustrates
the logical steps that could be adapted for the synthesis of 5-Bromo-3-chloro-2-

fluorotoluene.
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Synthetic Workflow
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Click to download full resolution via product page
Caption: Conceptual workflow for the synthesis of 5-Bromo-3-chloro-2-fluorotoluene.

The reactivity of 5-Bromo-3-chloro-2-fluorotoluene is dictated by the interplay of its various
functional groups. The aromatic ring is activated by the methyl group and deactivated by the
halogens towards electrophilic substitution. The positions of the halogens also create multiple
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sites for potential nucleophilic aromatic substitution, particularly if activated by a strongly

electron-withdrawing group. The bromine atom can participate in cross-coupling reactions,
such as Suzuki or Stille couplings, providing a versatile handle for the introduction of new
carbon-carbon bonds. The methyl group can also be a site for radical halogenation under

appropriate conditions.

The following diagram illustrates the potential reaction pathways for this molecule.

Reactivity Profile
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Caption: Potential reaction pathways for 5-Bromo-3-chloro-2-fluorotoluene.

Applications in Research and Development

As a polysubstituted aromatic compound, 5-Bromo-3-chloro-2-fluorotoluene holds promise
as a key intermediate in the synthesis of complex organic molecules. Its utility is particularly

envisioned in:

» Drug Discovery: Serving as a scaffold or building block for the synthesis of novel
pharmaceutical agents. The specific substitution pattern can be crucial for modulating the
biological activity and pharmacokinetic properties of a lead compound.
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e Agrochemicals: As a precursor for new pesticides and herbicides, where the halogen
substituents can enhance efficacy and stability.

e Materials Science: In the development of specialty polymers, liquid crystals, and other
organic materials where the unique electronic and steric properties of the molecule can be
exploited.

Safety and Handling

As with all halogenated organic compounds, 5-Bromo-3-chloro-2-fluorotoluene should be
handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective
equipment, including safety goggles, gloves, and a lab coat, should be worn. For specific safety
information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

5-Bromo-3-chloro-2-fluorotoluene is a specialized chemical with significant potential for a
range of applications in scientific research and development. This guide has provided a
summary of its key properties and potential synthetic and reactive pathways. Further
experimental investigation is warranted to fully elucidate its chemical behavior and unlock its
full potential as a versatile building block in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Bromo-3-chloro-
2-fluorotoluene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3059696#iupac-name-for-5-bromo-3-chloro-2-
fluorotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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